4-Chloro-6-methoxy-2-phenyl-3-quinolinecarbonyl chloride
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Overview
Description
4-chloro-6-methoxy-2-phenylquinoline-3-carbonyl chloride is a chemical compound with the molecular formula C17H11Cl2NO2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of a chloro group, a methoxy group, and a phenyl group attached to the quinoline core, along with a carbonyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methoxy-2-phenylquinoline-3-carbonyl chloride typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, which combines an aromatic amine with a carbonyl compound under acidic conditions to form the quinoline core. Subsequent chlorination, methoxylation, and phenylation steps are carried out to introduce the respective functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and greener solvents to enhance yield and reduce environmental impact. Microwave-assisted synthesis and solvent-free conditions are also explored to improve the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-methoxy-2-phenylquinoline-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles like amines or thiols.
Oxidation and Reduction: The quinoline core can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: The carbonyl chloride group can participate in coupling reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts (Pd) and boronic acids under mild conditions.
Major Products
Substitution: Formation of 4-azido-6-methoxy-2-phenylquinoline-3-carbonyl chloride.
Oxidation: Formation of 4-chloro-6-methoxy-2-phenylquinoline N-oxide.
Reduction: Formation of 4-chloro-6-methoxy-2-phenyl-1,2-dihydroquinoline-3-carbonyl chloride.
Coupling: Formation of biaryl derivatives with extended conjugation.
Scientific Research Applications
4-chloro-6-methoxy-2-phenylquinoline-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for metal ion detection.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties. It serves as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 4-chloro-6-methoxy-2-phenylquinoline-3-carbonyl chloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to DNA or proteins, thereby interfering with cellular processes. The chloro and methoxy groups enhance its lipophilicity, facilitating its entry into cells. The carbonyl chloride group can form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition of enzymatic activity or disruption of cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-chloro-6-methoxyquinoline: Lacks the phenyl and carbonyl chloride groups, resulting in different reactivity and applications.
6-methoxy-2-phenylquinoline: Lacks the chloro and carbonyl chloride groups, affecting its chemical behavior and biological activity.
4-chloro-2-phenylquinoline: Lacks the methoxy and carbonyl chloride groups, leading to variations in its properties.
Uniqueness
4-chloro-6-methoxy-2-phenylquinoline-3-carbonyl chloride is unique due to the presence of all four functional groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
93663-80-0 |
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Molecular Formula |
C17H11Cl2NO2 |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
4-chloro-6-methoxy-2-phenylquinoline-3-carbonyl chloride |
InChI |
InChI=1S/C17H11Cl2NO2/c1-22-11-7-8-13-12(9-11)15(18)14(17(19)21)16(20-13)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
PDOQRTWUSCJWFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=C2Cl)C(=O)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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